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Introduction

Centromere Protein B (CENP-B) is a crucial protein involved in the assembly and function of

centromeres, the specialized chromosomal regions essential for accurate chromosome

segregation during cell division.[1] CENP-B binds specifically to a 17-bp sequence known as

the CENP-B box within the alpha-satellite DNA of centromeres.[1] Its role is pivotal in

organizing centromeric chromatin and ensuring the proper formation of the kinetochore, the

protein complex that attaches to spindle microtubules. Dysregulation of CENP-B has been

associated with chromosomal instability, a hallmark of many cancers. Consequently,

understanding the function of CENP-B through targeted knockdown using small interfering

RNA (siRNA) is a valuable tool in cell biology and cancer research.

This document provides a detailed protocol for the transfection of CENPB-targeting siRNA into

HeLa cells, a widely used human cervical cancer cell line. The protocol outlines the necessary

reagents, step-by-step procedures for transfection and subsequent analysis of knockdown

efficiency, and expected outcomes.
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Successful knockdown of CENPB can be quantified at both the mRNA and protein levels.

While direct quantitative data for CENPB knockdown in HeLa cells is not readily available in the

cited literature, studies in other human cell lines, such as DLD-1, have demonstrated high

knockdown efficiency.

Table 1: Representative CENPB Knockdown Efficiency in Human Cells

Parameter Method Cell Line
Knockdown
Efficiency (%)

Reference

CENP-B Protein

Level

siRNA

Transfection
DLD-1 >90% [1]

Table 2: Expected Phenotypic Changes Post-CENPB Knockdown in Human Cells

Phenotype
Method of
Analysis

Cell Line
Observed
Effect

Reference

Centromeric

CENP-C Level

Immunofluoresce

nce
RPE1 ~50% reduction [1]

Mitotic Errors Live Cell Imaging DLD-1 2-fold increase [1]

Centromeric

ncRNA Levels
qRT-PCR HeLa

Significant

decrease
[2]

Experimental Protocols
This protocol is optimized for the transfection of siRNA into HeLa cells in a 6-well plate format.

Adjustments may be necessary for different plate formats.
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Reagent Supplier (Example) Catalog Number (Example)

HeLa Cells ATCC CCL-2

Dulbecco's Modified Eagle's

Medium (DMEM)
Thermo Fisher Scientific 11965092

Fetal Bovine Serum (FBS) Thermo Fisher Scientific 26140079

Penicillin-Streptomycin Thermo Fisher Scientific 15140122

Opti-MEM™ I Reduced Serum

Medium
Thermo Fisher Scientific 31985062

CENPB-targeting siRNA Dharmacon M-003252-02

Non-targeting control siRNA Dharmacon D-001810-10

Lipofectamine™ RNAiMAX

Transfection Reagent
Thermo Fisher Scientific 13778075

Phosphate-Buffered Saline

(PBS)
Thermo Fisher Scientific 10010023

RIPA Lysis and Extraction

Buffer
Thermo Fisher Scientific 89900

Protease Inhibitor Cocktail Roche 11836170001

BCA Protein Assay Kit Thermo Fisher Scientific 23225

Anti-CENP-B antibody Abcam ab25734

Anti-GAPDH antibody

(Loading Control)
Cell Signaling Technology 2118

HRP-conjugated secondary

antibody
Cell Signaling Technology 7074

ECL Western Blotting

Substrate
Thermo Fisher Scientific 32106

RNeasy Mini Kit QIAGEN 74104
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High-Capacity cDNA Reverse

Transcription Kit
Thermo Fisher Scientific 4368814

PowerUp™ SYBR™ Green

Master Mix
Thermo Fisher Scientific A25742

Protocol for siRNA Transfection

Cell Seeding:

The day before transfection, seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells

per well in 2 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-

Streptomycin).

Incubate overnight at 37°C in a humidified incubator with 5% CO2. Cells should be 30-

50% confluent at the time of transfection.

siRNA-Lipid Complex Formation:

For each well to be transfected, prepare two tubes:

Tube A: Dilute 50 pmol of CENPB siRNA (or non-targeting control siRNA) in 250 µL of

Opti-MEM™.

Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™.

Combine the contents of Tube A and Tube B.

Mix gently by pipetting up and down and incubate at room temperature for 5 minutes.

Transfection:

Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing the

HeLa cells.

Gently rock the plate back and forth to ensure even distribution.

Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
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Post-Transfection Analysis

A. Western Blot Analysis for CENP-B Protein Knockdown

Cell Lysis:

After 48-72 hours of incubation, wash the cells once with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each

well.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new tube.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against CENP-B (e.g., 1:1000 dilution)

and a loading control like GAPDH (e.g., 1:2000 dilution) overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an ECL substrate and an imaging system.

Quantify the band intensities to determine the percentage of CENP-B knockdown relative

to the non-targeting control.

B. qRT-PCR for CENP-B mRNA Knockdown

RNA Extraction:

After 24-48 hours of incubation, lyse the cells directly in the well using the buffer provided

in the RNeasy Mini Kit.

Extract total RNA according to the manufacturer's protocol.

cDNA Synthesis:

Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse

Transcription Kit.

Quantitative PCR:

Perform qPCR using SYBR Green master mix and primers specific for CENPB and a

housekeeping gene (e.g., GAPDH).

Analyze the data using the ΔΔCt method to determine the relative expression of CENPB

mRNA.
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Caption: Experimental workflow for CENPB siRNA transfection in HeLa cells.
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Caption: Simplified signaling pathway of CENP-B at the centromere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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